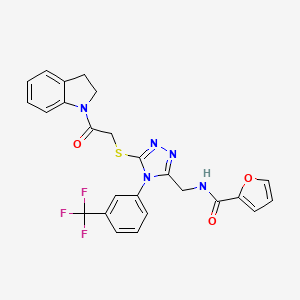

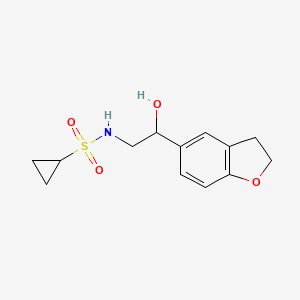

![molecular formula C15H17N7O2 B2923896 6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320575-39-9](/img/structure/B2923896.png)

6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been studied for its potential as an antitubercular agent and as a multi-targeted kinase inhibitor . The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has shown significant in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Applications De Recherche Scientifique

FLT3 Kinase Inhibition

This compound has been studied for its effectiveness in inhibiting FLT3 kinase, which is significant in the treatment of Acute Myeloid Leukemia (AML) with FLT3-ITD mutations .

CDK Inhibition

It also exhibits potential as a CDK inhibitor, which could make it valuable in the development of treatments for various cancers due to its antiproliferative activities .

Antiviral Applications

There is research exploring its use in antiviral treatments, although specific details on the viruses or mechanisms were not provided in the search results .

Targeted Kinase Inhibitors Development

The compound is part of ongoing research to develop more potent and effective targeted kinase inhibitors (TKIs), which are crucial in personalized cancer therapy .

Structure-Activity Relationship (SAR) Studies

It is used in SAR studies to understand how structural changes to the molecule affect its biological activity, which is key in drug design and optimization .

Selective PKB Inhibition

Studies have shown that derivatives of this compound can selectively inhibit PKB (Protein Kinase B), an enzyme involved in cell growth and survival, which could be beneficial for treating cancers where PKB is overactive .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are Protein Kinase B (PKB or Akt) and Cyclin-Dependent Kinase 2 (CDK2) . PKB is a key component of intracellular signaling pathways regulating growth and survival , while CDK2 is crucial for cell cycle regulation .

Mode of Action

This compound acts as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It also exhibits significant inhibitory activity against CDK2 . The compound binds to these kinases, preventing their normal function and leading to changes in cellular processes.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is often deregulated in cancer, leading to uncontrolled cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially reducing cancer cell growth and survival .

Pharmacokinetics

The compound has been optimized for oral bioavailability . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may impact its bioavailability .

Result of Action

The compound’s action leads to modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also induces cell cycle arrest and apoptosis in cancer cells .

Propriétés

IUPAC Name |

3-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2/c1-20-12(23)8-11(19-15(20)24)21-4-6-22(7-5-21)14-10-2-3-16-13(10)17-9-18-14/h2-3,8-9H,4-7H2,1H3,(H,19,24)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOIYOJPDQGCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

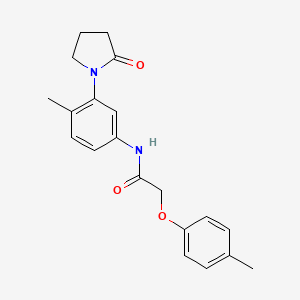

![ethyl 3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2923815.png)

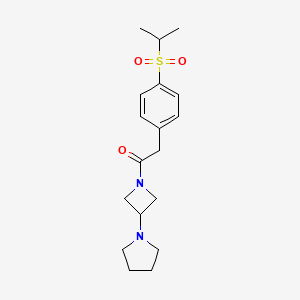

![Propyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2923819.png)

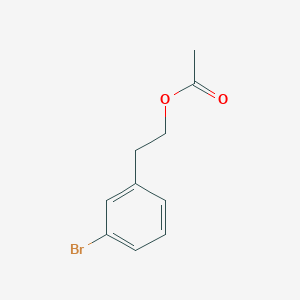

![2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2923820.png)

![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2923833.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2923835.png)